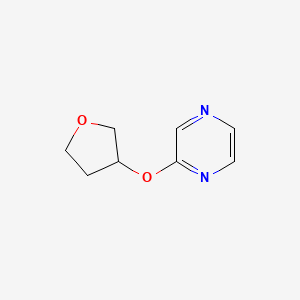

2-(Oxolan-3-yloxy)pyrazine

Description

2-(Oxolan-3-yloxy)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with an oxolane (tetrahydrofuran) ring via an ether linkage at the 3-position of the oxolane. This structure combines the aromaticity of pyrazine with the oxygen-rich, partially saturated oxolane moiety, influencing its physicochemical and biological properties. Pyrazines are renowned for their roles in flavor chemistry (e.g., roasted aromas in foods) and pharmacological applications (e.g., antitumor, antimicrobial activities) . The oxolane substituent in this compound may enhance solubility or modulate electronic properties compared to simpler alkyl- or aryl-substituted pyrazines.

Propriétés

IUPAC Name |

2-(oxolan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-11-6-7(1)12-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZSPKLUSMMYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)pyrazine typically involves the reaction of pyrazine with oxolan-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where pyrazine is reacted with oxolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(Oxolan-3-yloxy)pyrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Oxolan-3-yloxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrazine ring to a dihydropyrazine derivative.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives of 2-(Oxolan-3-yloxy)pyrazine can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in chloroform.

Major Products Formed:

Oxidation: Oxo derivatives of 2-(Oxolan-3-yloxy)pyrazine.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated 2-(Oxolan-3-yloxy)pyrazine derivatives.

Applications De Recherche Scientifique

2-(Oxolan-3-yloxy)pyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(Oxolan-3-yloxy)pyrazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazine ring may play a crucial role in binding to these targets, while the oxolan-3-yloxy group could influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazine Derivatives

Structural Analogs with Oxygen-Containing Substituents

- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine: Isolated from Anemarrhena asphodeloides (Liliaceae), this compound bears a furan ring (aromatic) instead of oxolane (saturated).

- Deoxyfructosazine (DOF) and Fructosazine (FZ) : These sugar-derived pyrazines feature tetrahydroxybutyl substituents. Unlike 2-(Oxolan-3-yloxy)pyrazine, their hydrophilic side chains dominate their properties, making them highly water-soluble and relevant as flavoring agents .

Table 1: Structural Comparison of Oxygen-Substituted Pyrazines

Functional Group Impact on Reactivity and Bioactivity

- The methyl groups enhance volatility, making them key flavor components in foods like soy sauce and grilled meats .

- Halogenated Pyrazines (e.g., 2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine) : Chlorine atoms increase electronegativity and stability, often improving antimicrobial or anticancer activity. However, halogenation may raise toxicity concerns .

- Oxadiazole-Pyrazine Hybrids : Compounds like 2-[5-(arylthio)-oxadiazole]pyrazines show antifungal activity against Aspergillus niger, highlighting how fused heterocycles can enhance bioactivity .

Table 2: Functional Group Influence on Properties

Physicochemical Properties

- Solubility : The oxolane group likely improves aqueous solubility compared to alkylpyrazines but reduces it relative to polyhydroxy derivatives like DOF.

- Thermal Stability : Halogenated pyrazines (e.g., 2-chloro derivatives) exhibit higher stability, whereas alkylpyrazines are more volatile .

- Aroma Threshold : Alkylpyrazines have low odor thresholds (e.g., 2-methylpyrazine: ~10 ppb), making them potent flavorants. The oxolane substituent may raise the threshold due to reduced volatility .

Activité Biologique

2-(Oxolan-3-yloxy)pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables to provide a comprehensive overview.

Chemical Structure and Properties

2-(Oxolan-3-yloxy)pyrazine features a pyrazine ring substituted with an oxolane (tetrahydrofuran) moiety. Its unique structure is believed to contribute to its diverse biological properties.

Biological Activity

The biological activity of 2-(Oxolan-3-yloxy)pyrazine has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that 2-(Oxolan-3-yloxy)pyrazine exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(Oxolan-3-yloxy)pyrazine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that 2-(Oxolan-3-yloxy)pyrazine could be a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, 2-(Oxolan-3-yloxy)pyrazine has been studied for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways.

Table 2: Anticancer Activity of 2-(Oxolan-3-yloxy)pyrazine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in malignant cells.

The biological activity of 2-(Oxolan-3-yloxy)pyrazine is attributed to its interaction with various molecular targets. It is believed to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Enzyme Inhibition

Studies have shown that the compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication in bacteria and cancer cells. This inhibition disrupts cellular processes, leading to growth arrest or cell death.

Case Studies

Several case studies have been conducted to further explore the efficacy of 2-(Oxolan-3-yloxy)pyrazine:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that formulations containing 2-(Oxolan-3-yloxy)pyrazine significantly reduced bacterial load in infected animal models, supporting its potential use as a therapeutic agent.

- Case Study on Cancer Treatment : Research presented at the American Association for Cancer Research conference highlighted the compound's ability to enhance the efficacy of traditional chemotherapeutics when used in combination treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.